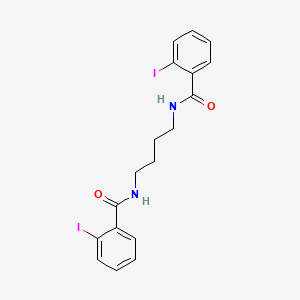
N,N'-(Butane-1,4-diyl)bis(2-iodobenzamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(Butane-1,4-diyl)bis(2-iodobenzamide) is a chemical compound characterized by the presence of two iodobenzamide groups connected by a butane-1,4-diyl linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Butane-1,4-diyl)bis(2-iodobenzamide) typically involves the reaction of 2-iodobenzoyl chloride with butane-1,4-diamine. The reaction is carried out in an organic solvent such as dichloromethane, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for N,N’-(Butane-1,4-diyl)bis(2-iodobenzamide) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-(Butane-1,4-diyl)bis(2-iodobenzamide) can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the iodine atoms, potentially forming N,N’-(Butane-1,4-diyl)bis(2-aminobenzamide).
Oxidation Reactions: Oxidative conditions can modify the benzamide groups, potentially forming N,N’-(Butane-1,4-diyl)bis(2-nitrobenzamide).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Products with different functional groups replacing the iodine atoms.
Reduction: Amino derivatives of the original compound.
Oxidation: Nitro derivatives or other oxidized forms of the benzamide groups.
Wissenschaftliche Forschungsanwendungen
N,N’-(Butane-1,4-diyl)bis(2-iodobenzamide) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials and polymers.
Biology: Investigated for its potential as a molecular probe due to the presence of iodine atoms, which can be detected using imaging techniques.
Medicine: Explored for its potential therapeutic properties, including its ability to interact with specific biological targets.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of N,N’-(Butane-1,4-diyl)bis(2-iodobenzamide) depends on its specific application. In biological systems, the compound may interact with proteins or nucleic acids, potentially inhibiting or modifying their function. The iodine atoms can facilitate binding to specific molecular targets, enhancing the compound’s efficacy in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Butane-1,4-diylbis(bromoacetamide): Similar structure but with bromine atoms instead of iodine.
N,N’-Butane-1,4-diylbis(chloroacetamide): Contains chlorine atoms instead of iodine.
N,N’-Butane-1,4-diylbis(2-aminobenzamide): Lacks the halogen atoms, featuring amino groups instead.
Uniqueness
The iodine atoms also enhance the compound’s ability to participate in specific substitution reactions, making it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
638195-20-7 |
|---|---|
Molekularformel |
C18H18I2N2O2 |
Molekulargewicht |
548.2 g/mol |
IUPAC-Name |
2-iodo-N-[4-[(2-iodobenzoyl)amino]butyl]benzamide |
InChI |
InChI=1S/C18H18I2N2O2/c19-15-9-3-1-7-13(15)17(23)21-11-5-6-12-22-18(24)14-8-2-4-10-16(14)20/h1-4,7-10H,5-6,11-12H2,(H,21,23)(H,22,24) |
InChI-Schlüssel |
HSFGJJOBSJEJQK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NCCCCNC(=O)C2=CC=CC=C2I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


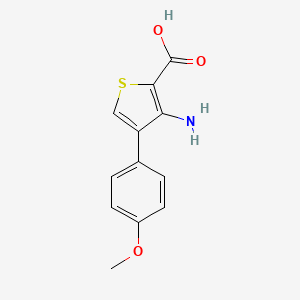
![4-Ethenyl-3-[(propan-2-yl)oxy]benzonitrile](/img/structure/B12600009.png)
![[(2R,4S,5R)-2-Benzyl-5-phenylpyrrolidine-2,4-diyl]dimethanol](/img/structure/B12600011.png)
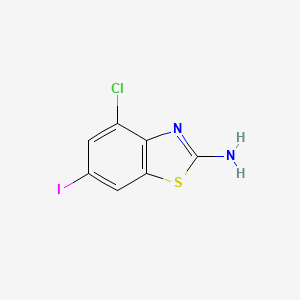

![Ethyl 3-[4-hydroxy-3-(hydroxymethyl)phenyl]prop-2-enoate](/img/structure/B12600034.png)


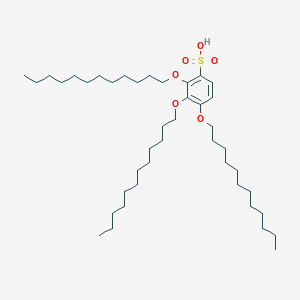
![{4-[([1,1'-Biphenyl]-4-yl)oxy]butyl}(triphenyl)stannane](/img/structure/B12600051.png)

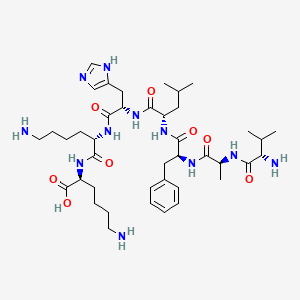
![2H-Pyrido[2,3-e]-1,2,4-thiadiazine, 6-methyl-, 1,1-dioxide](/img/structure/B12600081.png)
![Methyl 3-iodo-5-{[3-(methanesulfonyl)propyl]amino}benzoate](/img/structure/B12600088.png)
